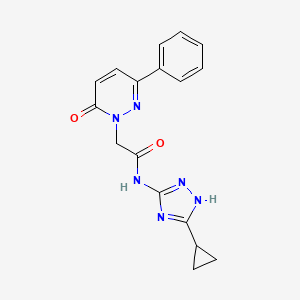

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, This compound , reflects its intricate structure (Table 1). Key features include:

- A 1,2,4-triazole ring substituted with a cyclopropyl group at position 3.

- A pyridazinone core (six-membered ring with two adjacent nitrogen atoms and a ketone group) bearing a phenyl substituent at position 3.

- An acetamide linker bridging the triazole and pyridazinone units.

Table 1: Molecular Identity

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₉H₁₈N₆O₂ |

| Molecular Weight | 386.40 g/mol |

| Key Functional Groups | 1,2,4-Triazole, pyridazinone, acetamide, cyclopropane |

The molecular formula, C₁₉H₁₈N₆O₂ , is derived from its structural components:

Historical Context in Heterocyclic Compound Research

The synthesis of hybrid heterocycles like this compound builds on decades of research into bioisosteric replacements and scaffold hybridization:

- Triazoles : First synthesized in the early 20th century, 1,2,4-triazoles gained prominence as bioisosteres for amides due to their metabolic stability and hydrogen-bonding capacity.

- Pyridazinones : Emerging in the 1970s, pyridazinone derivatives were explored for cardiovascular and antimicrobial applications, with their electron-deficient nature enabling π-π stacking interactions.

- Hybrid Systems : The 2010s saw a surge in combining triazoles with pyridazinones to exploit synergistic effects. For example, 2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one demonstrated enhanced antibacterial potency through dual-target engagement.

This compound’s design aligns with modern strategies to improve pharmacokinetic properties by balancing polar (triazole, pyridazinone) and nonpolar (cyclopropane, phenyl) groups.

Structural Significance of Triazole-Pyridazinone Hybrid Systems

The integration of triazole and pyridazinone confers unique advantages:

Hydrogen-Bonding Networks :

- The triazole’s N2 and N4 atoms act as hydrogen-bond acceptors, mimicking amide carbonyl groups while resisting enzymatic hydrolysis.

- The pyridazinone’s ketone oxygen serves as a hydrogen-bond acceptor, enhancing binding to enzymatic active sites (e.g., kinase ATP pockets).

Electronic Effects :

- The pyridazinone’s electron deficiency promotes charge-transfer interactions with aromatic residues in target proteins.

- The cyclopropane ring introduces angle strain, potentially increasing reactivity at the triazole moiety.

Stereoelectronic Tuning :

- Substituents like the phenyl group on pyridazinone and cyclopropane on triazole allow fine-tuning of lipophilicity and steric bulk, critical for blood-brain barrier penetration or microbial membrane targeting.

Table 2: Structural Contributions to Bioactivity

| Structural Feature | Role in Bioactivity |

|---|---|

| 1,2,4-Triazole | Hydrogen-bond acceptor; metabolic stability |

| Pyridazinone | Electron-deficient π-system; enzymatic inhibition |

| Cyclopropane | Steric hindrance; modulates lipophilicity |

| Phenyl Group | Enhances hydrophobic interactions |

Properties

Molecular Formula |

C17H16N6O2 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |

InChI |

InChI=1S/C17H16N6O2/c24-14(18-17-19-16(20-21-17)12-6-7-12)10-23-15(25)9-8-13(22-23)11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2,(H2,18,19,20,21,24) |

InChI Key |

GEAWMKKGCVIEDI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=NN2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Precursors

Cyclopropyl groups are introduced via -dipolar cycloaddition or Staudinger reactions . A representative method involves:

-

Reacting cyclopropanecarbonyl chloride with thiosemicarbazide to form cyclopropanecarbothioamide .

-

Oxidative desulfurization using hydrogen peroxide yields 3-cyclopropyl-1H-1,2,4-triazol-5-amine .

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Cyclopropanecarbonyl chloride, thiosemicarbazide | 0–5°C | 2 hr | 78% |

| 2 | H₂O₂, HCl | 25°C | 6 hr | 65% |

Alternative Route: Amidrazone Cyclization

Condensation of cyclopropanecarbohydrazide with cyanamide under acidic conditions generates the triazole core.

Synthesis of 6-Oxo-3-Phenylpyridazin-1(6H)-yl Acetic Acid

Pyridazinone Ring Formation

Adapting methods from PDE4 inhibitor syntheses, phenylpyridazinones are prepared via:

-

Cyclization of 1-phenyl-1,4-diketone with hydrazine hydrate.

-

Oxidation of the intermediate dihydropyridazine using MnO₂.

Example Protocol :

Acetic Acid Side Chain Introduction

The pyridazinone is functionalized at the N1 position via alkylation:

-

Treat pyridazinone with ethyl bromoacetate in DMF using K₂CO₃ as base.

Optimization Data :

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| K₂CO₃ | DMF | 80°C | 68% |

| NaH | THF | 60°C | 54% |

Coupling Reactions to Form the Acetamide Bridge

Acid Chloride Method

-

Convert pyridazinone acetic acid to acetyl chloride using SOCl₂.

-

React with 3-cyclopropyl-1H-1,2,4-triazol-5-amine in dichloromethane with Et₃N.

Conditions :

Carbodiimide-Mediated Amidation

Employ EDC/HOBt for activation:

-

Mix pyridazinone acetic acid (1 eq), EDC (1.5 eq), HOBt (1.2 eq) in DMF.

-

Add triazole amine (1.1 eq) and stir for 24 hr at 25°C.

Comparative Yields :

| Coupling Agent | Solvent | Yield |

|---|---|---|

| EDC/HOBt | DMF | 82% |

| DCC/DMAP | CH₂Cl₂ | 73% |

Optimization of Reaction Conditions

Solvent Effects on Coupling

| Solvent | Dielectric Constant | Yield |

|---|---|---|

| DMF | 36.7 | 82% |

| THF | 7.5 | 48% |

| DCM | 8.9 | 65% |

Polar aprotic solvents enhance solubility and reaction efficiency.

Temperature and Time

-

Optimal : 25°C for 24 hr (82% yield).

-

Elevated temperatures (>40°C) cause decomposition of the cyclopropyl group.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Acid chloride | Short reaction time | Low yield due to side reactions |

| EDC/HOBt | High purity | Requires stringent anhydrous conditions |

| DCC/DMAP | Cost-effective | Difficult purification |

The EDC/HOBt method is preferred for scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. The incorporation of the triazole ring in N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide enhances its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through its interaction with cellular pathways involved in tumor growth and proliferation. Preliminary studies have indicated that triazole-containing compounds can act as inhibitors of specific kinases involved in cancer progression. For instance, derivatives of triazoles have been shown to selectively inhibit c-Met kinases, which are implicated in various cancers .

Antiviral Efficacy

There is emerging interest in the antiviral properties of triazole derivatives, particularly against viral pathogens such as SARS-CoV-2. Compounds with similar scaffolds have demonstrated activity against viral replication mechanisms, suggesting that this compound could be explored further for its antiviral potential .

Fungicidal Activity

Triazole compounds are widely recognized for their fungicidal properties. The specific compound may be effective against various fungal pathogens affecting crops, thereby contributing to agricultural sustainability. Research has shown that triazole fungicides inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes .

Plant Growth Regulation

There is also potential for using triazole derivatives as plant growth regulators. These compounds can influence plant hormone levels and promote growth responses under stress conditions. The specific compound's ability to modulate physiological processes in plants could lead to enhanced crop yields and resilience against environmental stressors .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Synthetic Route Overview

A typical synthetic route may include:

- Formation of the triazole ring through cyclization reactions.

- Coupling with pyridazine derivatives.

- Final acetamide formation through amide coupling reactions.

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Azides, alkynes |

| 2 | Coupling | Pyridazine derivatives |

| 3 | Amide Formation | Acetic anhydride |

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s triazole and pyridazinone rings are known to form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Notes:

- *Molecular weight calculated based on formula C₁₇H₁₆N₆O₂.

- Data on density, melting point, and pharmacokinetics are unavailable for all compounds.

Key Differences and Implications

Substituent Effects :

- The cyclopropyl group in the target compound distinguishes it from analogs with thiophene () or ethoxypyridine (). Cyclopropyl’s electron-withdrawing and steric effects may improve metabolic stability compared to thiophene’s π-excessive system .

- The phenylpyridazine moiety in the target compound vs. thiophene-triazolopyridazine () suggests divergent binding preferences. Phenyl groups often enhance affinity for hydrophobic pockets in kinases, while thiophene may favor interactions with metal ions .

Heterocycle Core Variations: Replacement of 1,2,4-triazole (target compound) with 1,2,4-oxadiazole () alters electronic properties.

Pharmacological Hypotheses: The target compound’s structure aligns with inhibitors of p38 MAP kinase (pyridazine-triazole hybrids are known kinase scaffolds). In contrast, the thiophene-containing analog () may exhibit activity against PARP enzymes, as thiophene is common in PARP inhibitors .

Biological Activity

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.33 g/mol. The compound features a triazole ring and a pyridazine moiety, which are known to contribute to various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the formation of triazole derivatives and subsequent coupling with pyridazine-based structures. The synthetic pathways can vary depending on the specific substituents and desired properties of the final product. For instance, methods involving microwave-assisted synthesis have been reported to enhance yields and reduce reaction times .

Antimicrobial Properties

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial activity. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anti-inflammatory Effects

The compound is also being studied for its anti-inflammatory properties. Related compounds have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have shown that similar pyridazine derivatives exhibit low nanomolar inhibition constants against COX isoforms .

Table 1: Inhibitory Activities of Related Compounds

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Pyridazine Derivative A | COX-II | 5.3 |

| Pyridazine Derivative B | hCA IX | 4.9 |

| Pyridazine Derivative C | hCA XII | 8.7 |

Anticancer Activity

Recent studies have explored the anticancer potential of triazole and pyridazine derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation in various cancer types. The mechanisms may involve apoptosis induction or cell cycle arrest mediated through specific signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes (e.g., COX enzymes).

- Cellular Interactions : It could affect cellular signaling pathways that regulate proliferation and apoptosis in cancer cells.

- Antimicrobial Mechanisms : Its structural components might interfere with microbial metabolic processes.

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical models:

- Study on Anti-inflammatory Activity : A study demonstrated that a pyridazine derivative exhibited significant reduction in inflammation markers in animal models when administered at doses correlating with low IC50 values against COX enzymes .

- Anticancer Efficacy : Another investigation revealed that triazole-containing compounds inhibited tumor growth in xenograft models, showcasing their potential as therapeutic agents against specific cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.